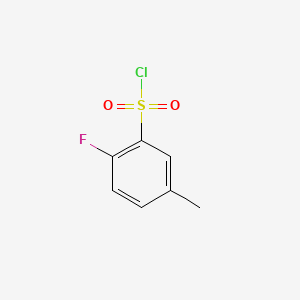

2-Fluoro-5-methylbenzenesulfonyl chloride

描述

属性

IUPAC Name |

2-fluoro-5-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO2S/c1-5-2-3-6(9)7(4-5)12(8,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOZTWWZAQLPJMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382287 | |

| Record name | 2-Fluoro-5-methylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870704-14-6 | |

| Record name | 2-Fluoro-5-methylbenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870704-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-5-methylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-5-methylbenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Direct Sulfonylation Using Chlorosulfonic Acid

This classical method involves the electrophilic aromatic substitution of 2-fluoro-5-methylbenzene (or a closely related derivative) with chlorosulfonic acid (ClSO3H) to introduce the sulfonyl chloride group.

- The reaction is typically conducted at low temperatures (0 to 5 °C) to control the exothermic nature and prevent side reactions or decomposition.

- The sulfonylation occurs preferentially at the position activated by the methyl substituent and influenced by the electron-withdrawing fluorine.

- After sulfonylation, the reaction mixture is quenched and the product purified by recrystallization or distillation.

- Straightforward and scalable for industrial production.

- High regioselectivity when starting from appropriately substituted aromatic precursors.

- Requires careful temperature control.

- Chlorosulfonic acid is highly corrosive and requires strict safety measures.

Diazotization and Sandmeyer-Type Sulfonyl Chloride Formation

An alternative and more modern approach involves the diazotization of 2-fluoro-5-methylaniline derivatives followed by reaction with thionyl chloride or related reagents in the presence of copper salts to form the sulfonyl chloride.

-

- 2-Fluoro-5-methylaniline is dissolved in dilute hydrochloric acid and cooled to between -5 °C and 0 °C.

- Sodium nitrite solution is added dropwise to form the diazonium salt.

- A solution of ferric chloride or zinc chloride is added to stabilize the diazonium salt, which is then isolated by filtration and washing.

-

- Thionyl chloride is added dropwise to water and cooled to 0 °C.

- Cuprous chloride is added as a catalyst.

- The diazonium salt is added in batches at 0–5 °C and stirred overnight.

- The product is extracted with ethyl acetate, washed with sodium bicarbonate, water, and brine, then concentrated and crystallized.

- High yield and purity of sulfonyl chloride.

- Environmentally friendlier compared to direct sulfonylation with chlorosulfonic acid.

- Allows for functional group tolerance and substitution pattern control.

- Requires handling of diazonium salts, which can be unstable and potentially hazardous.

- Multi-step process with intermediate isolation.

Flow Chemistry Approach for Arylsulfonyl Chlorides

Recent advances have demonstrated the use of continuous flow reactors to prepare arylsulfonyl chlorides, including fluorinated and methyl-substituted derivatives.

- A mixture of amine, sulfur dioxide in acetonitrile, and phase transfer catalyst (e.g., benzyltriethylammonium chloride) is flowed and mixed with tert-butyl nitrite and copper(II) chloride solutions.

- The reaction occurs in a cooled coil reactor under controlled pressure.

- The product is isolated by filtration and purification steps.

- Enhanced safety by minimizing handling of hazardous intermediates.

- Improved reaction control and scalability.

- High throughput (e.g., 2 g/h production demonstrated).

- Data Table: Comparison of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Direct Sulfonylation | 2-Fluoro-5-methylbenzene + chlorosulfonic acid, 0–5 °C | 70–85 | Simple, scalable | Corrosive reagents, exothermic |

| Diazotization + Sandmeyer-type Reaction | 2-Fluoro-5-methylaniline, NaNO2, FeCl3/ZnCl2, SOCl2, CuCl | 80–95 | High purity, environmentally friendlier | Multi-step, diazonium salt handling |

| Continuous Flow Chemistry | Amine, SO2–MeCN, tBuONO, CuCl2, flow reactor | ~90 | Safe, controlled, scalable | Requires specialized equipment |

The diazotization route with ferric chloride or zinc chloride diazonium salts followed by reaction with thionyl chloride and cuprous chloride catalyst provides a high-yield, high-purity product with good reproducibility and environmental benefits compared to classical sulfonylation.

Flow chemistry methods have been successfully applied to related arylsulfonyl chlorides, demonstrating efficient synthesis with continuous processing and minimal manual handling of hazardous intermediates.

Direct sulfonylation remains a viable industrial method but requires stringent temperature and safety controls due to the corrosive nature of chlorosulfonic acid and the exothermic reaction profile.

Analytical characterization of intermediates and final products typically involves NMR spectroscopy, mass spectrometry, and HPLC to confirm substitution patterns and purity.

The preparation of 2-fluoro-5-methylbenzenesulfonyl chloride can be effectively achieved via classical direct sulfonylation or more modern diazotization/Sandmeyer-type methods. Recent advances in flow chemistry offer promising routes for safer and scalable production. Selection of the method depends on available infrastructure, desired scale, and safety considerations.

化学反应分析

Types of Reactions

2-Fluoro-5-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.

Reduction Reactions: The compound can be reduced to the corresponding sulfonyl fluoride or sulfonyl hydride under specific conditions.

Oxidation Reactions: Oxidation of the methyl group can lead to the formation of carboxylic acid derivatives.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Reducing Agents: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typical reducing agents.

Oxidizing Agents: Potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are used for oxidation reactions.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Sulfonothioates: Formed by the reaction with thiols.

科学研究应用

Chemical Synthesis

Reagent in Organic Chemistry:

- 2-Fluoro-5-methylbenzenesulfonyl chloride is primarily utilized as a reagent for introducing sulfonyl chloride groups into organic molecules. This process is crucial for synthesizing sulfonamide derivatives, which are vital in medicinal chemistry.

- The compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group reacts with nucleophiles such as amines and alcohols, leading to the formation of sulfonamides and other valuable products .

Comparison with Similar Compounds:

| Compound | Key Features | Applications |

|---|---|---|

| This compound | Contains a fluoro group enhancing reactivity | Organic synthesis, pharmaceutical intermediates |

| 4-Chloro-2-fluoro-5-methylbenzenesulfonyl chloride | Chloro substituent instead of fluoro | Similar applications but with different reactivity profiles |

| 4-Acetamido-2-fluoro-5-methylbenzenesulfonyl chloride | Acetamido group adds functionality | Drug development and biological studies |

Biological Applications

Modification of Biomolecules:

- In biological research, this compound is employed to modify proteins and peptides, facilitating studies on their structure and function. This modification can enhance the understanding of enzyme mechanisms and receptor interactions .

Potential Antimicrobial Activity:

- Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For instance, it has shown efficacy against resistant strains of bacteria, suggesting its potential use in treating infections .

Medicinal Chemistry

Drug Development:

- The compound is being explored as a precursor for synthesizing novel drugs, particularly sulfonamide-based pharmaceuticals. Its reactivity allows for the creation of compounds that can target specific biological pathways or diseases .

Case Study: Cytotoxicity Against Cancer Cells:

- A study demonstrated that treatment with this compound resulted in significant cytotoxic effects on glioblastoma cells, indicating its potential as a therapeutic agent in cancer treatment .

Industrial Applications

Specialty Chemicals Production:

- In industrial settings, this compound is utilized in the production of specialty chemicals and materials, including dyes and polymers. Its unique properties allow for tailored modifications that enhance the characteristics of final products .

作用机制

The mechanism of action of 2-fluoro-5-methylbenzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The fluorine atom and methyl group on the benzene ring influence the reactivity and selectivity of the compound in various chemical reactions .

相似化合物的比较

Chemical Identity :

- CAS Number : 870704-14-6

- Molecular Formula : FC₆H₃(CH₃)SO₂Cl

- Molecular Weight : 208.64 g/mol

- Purity : 97% (commonly available) .

Properties and Applications :

This sulfonyl chloride derivative features a fluorine atom at the 2-position and a methyl group at the 5-position on the benzene ring. The fluorine acts as an electron-withdrawing group, enhancing the electrophilicity of the sulfonyl chloride moiety, while the methyl group provides mild steric hindrance and electron-donating effects. It is widely used in organic synthesis, particularly for preparing sulfonamides, sulfonate esters, and other sulfonic acid derivatives. Safety data indicate a high flash point (>110°C) and WGK 3 classification (moderately water hazardous) .

Comparison with Structural Analogs

A detailed comparison with structurally related sulfonyl chlorides is provided below, focusing on substituent effects, reactivity, and applications.

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Profile |

|---|---|---|---|---|---|

| 2-Fluoro-5-methylbenzenesulfonyl chloride | 870704-14-6 | FC₆H₃(CH₃)SO₂Cl | 208.64 | -F (2), -CH₃ (5) | Moderate reactivity; balanced EW/ED effects |

| 2-(1,3-Oxazol-5-yl)benzenesulfonyl chloride | 1053658-65-3 | C₉H₆ClNO₃S | Not reported | Oxazolyl (heterocyclic) | High reactivity due to electron-deficient oxazole ring |

| 2-Fluoro-5-methoxybenzenesulfonyl chloride | Not provided | FC₆H₃(OCH₃)SO₂Cl | ~224.64 | -F (2), -OCH₃ (5) | Reduced reactivity (OCH₃ is EDG) |

| 2-Chloro-5-formylbenzenesulfonyl chloride | 2097811-86-2 | C₇H₄Cl₂O₃S | 239.08 | -Cl (2), -CHO (5) | High reactivity (CHO is strong EWG) |

| 5-Chloro-2-fluorobenzenesulfonyl chloride | Not provided | C₆H₃Cl₂FO₂S | ~229.02 | -F (2), -Cl (5) | Enhanced electrophilicity (dual halogens) |

| 2-Fluoro-5-(trifluoromethyl)benzenesulfonyl chloride | Not provided | C₇H₃ClF₄O₂S | ~262.60 | -F (2), -CF₃ (5) | Very high reactivity (CF₃ is strong EWG) |

Key Observations :

Substituent Effects :

- Electron-Withdrawing Groups (EWG) : Fluorine, chlorine, and trifluoromethyl groups increase electrophilicity, accelerating nucleophilic substitution (e.g., reactions with amines or alcohols). For example, 2-Fluoro-5-(trifluoromethyl)benzenesulfonyl chloride exhibits exceptional reactivity due to the synergistic effect of F and CF₃ .

- Electron-Donating Groups (EDG) : Methoxy (-OCH₃) and methyl (-CH₃) groups reduce electrophilicity. The target compound’s methyl group provides a balance between reactivity and steric accessibility .

Formyl-Substituted Analog: The formyl group (-CHO) in 2-Chloro-5-formylbenzenesulfonyl chloride may lead to side reactions (e.g., aldol condensation) unless carefully controlled .

Physical Properties: Molecular Weight: Higher molecular weights (e.g., 239.08 for the formyl analog) correlate with lower volatility and altered solubility profiles. Safety: Compounds with multiple halogens (e.g., 5-Chloro-2-fluorobenzenesulfonyl chloride) may pose higher toxicity risks compared to mono-halogenated analogs .

生物活性

2-Fluoro-5-methylbenzenesulfonyl chloride, an organic compound with the molecular formula C7H6ClFNO2S, is recognized for its potential biological activities and utility in organic synthesis. This compound features a sulfonyl chloride functional group, which contributes to its reactivity as an electrophile, making it a valuable intermediate in the development of pharmaceuticals, particularly in the synthesis of sulfonamide derivatives.

The sulfonyl chloride group in this compound is highly electrophilic, allowing it to react with various nucleophiles. This reactivity is crucial for its application in synthesizing biologically active compounds. The presence of the fluoro and methyl substituents on the benzene ring can influence the compound's reactivity and selectivity in chemical reactions, potentially enhancing its biological activity by improving metabolic stability or altering pharmacokinetics.

Reaction Pathways

The compound can undergo several types of reactions:

- Substitution Reactions : It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives.

- Electrophilic Aromatic Substitution : The fluorine and methyl groups affect the reactivity of the benzene ring, enabling further functionalization.

These reactions highlight its role as a versatile building block in medicinal chemistry.

Antibacterial Activity

Research indicates that sulfonamide derivatives exhibit antibacterial activity against various pathogens. For example, similar compounds have shown effectiveness against Escherichia coli and Staphylococcus aureus using methods like the disc diffusion technique . The structural characteristics of this compound may enhance its efficacy against similar bacterial strains.

Case Studies and Research Findings

- Antibacterial Efficacy : In studies evaluating related phenolic compounds, derivatives showed strong inhibitory effects against pathogenic bacteria. The mechanism often involves the inhibition of bacterial enzyme systems critical for survival .

- Synthesis of Sulfonamide Derivatives : Investigations into various sulfonamide derivatives synthesized from sulfonyl chlorides have demonstrated promising biological activities, including anti-inflammatory and antibacterial effects. These findings underscore the potential of this compound as a precursor for developing new therapeutic agents .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C7H6ClFNO2S |

| Molecular Weight | ~ 223.64 g/mol |

| Functional Groups | Sulfonyl chloride |

| Electrophilicity | High |

| Antimicrobial Spectrum | Broad (potential) |

常见问题

What are the optimal reaction conditions for synthesizing 2-Fluoro-5-methylbenzenesulfonyl chloride from its precursor benzoic acid?

Basic Research Question

Synthesis typically involves converting the carboxylic acid group to a sulfonyl chloride. A common method uses thionyl chloride (SOCl₂) under reflux, as demonstrated in analogous reactions for nitrobenzoyl chlorides (e.g., 2-chloro-4-fluoro-5-nitrobenzoyl chloride). Key parameters include:

- Solvent selection : Benzene or N-methylacetamide as inert solvents .

- Catalysis : Addition of dimethylformamide (DMF) as a catalyst to enhance reactivity .

- Temperature and time : Reflux for 4–6 hours to ensure complete conversion .

Methodological Consideration : Monitor reaction progress via thin-layer chromatography (TLC) or in situ FT-IR to track the disappearance of the carboxylic acid peak (~1700 cm⁻¹) and emergence of the sulfonyl chloride signal (~1370 cm⁻¹).

Which spectroscopic methods are most effective for confirming the structure of this compound?

Basic Research Question

Structural confirmation requires a combination of techniques:

- ¹H/¹³C NMR : Identify substituent positions (e.g., fluorine and methyl groups) through splitting patterns and coupling constants. For example, the methyl group at position 5 will show a singlet in ¹H NMR due to lack of adjacent protons .

- FT-IR : Confirm sulfonyl chloride functionality via S=O stretching vibrations (~1370 cm⁻¹ and ~1170 cm⁻¹) .

- Mass spectrometry (MS) : Validate molecular weight (e.g., 208.61 g/mol for C₇H₆ClFO₂S) and fragmentation patterns .

Advanced Tip : For ambiguous cases, X-ray crystallography can resolve positional isomerism or confirm steric effects from fluorine and methyl groups .

How can competing side reactions be minimized during the sulfonation of 2-Fluoro-5-methylbenzene derivatives?

Advanced Research Question

Side reactions (e.g., over-sulfonation or hydrolysis) are common. Mitigation strategies include:

- Controlled stoichiometry : Use a 1:1.2 molar ratio of precursor to sulfonating agent to avoid excess reagent .

- Moisture-free conditions : Employ anhydrous solvents and inert gas (N₂/Ar) purging to prevent hydrolysis of the sulfonyl chloride group .

- Temperature modulation : Maintain reaction temperatures below 80°C to suppress decomposition .

Data-Driven Optimization : Design a factorial experiment to test variables like solvent polarity, reagent addition rate, and temperature. Analyze byproduct formation via HPLC-MS .

What safety precautions are critical when handling this compound?

Basic Research Question

This compound is corrosive and moisture-sensitive. Key precautions:

- Personal protective equipment (PPE) : Use acid-resistant gloves, face shields, and fume hoods .

- Storage : Keep in airtight containers under inert gas (e.g., argon) to prevent hydrolysis .

- First-aid protocols : Immediate rinsing with water for skin/eye contact and medical consultation for inhalation exposure .

Advanced Note : Conduct a risk assessment using Safety Data Sheets (SDS) and monitor airborne concentrations with real-time gas sensors in lab settings .

How can discrepancies in reported melting points of this compound be resolved?

Advanced Research Question

Conflicting literature data (e.g., purity, polymorphs) require systematic validation:

- Purification methods : Recrystallize the compound using solvents like dichloromethane/hexane and compare melting points across batches .

- Differential Scanning Calorimetry (DSC) : Detect polymorphic transitions or impurities affecting thermal properties .

- Interlaboratory studies : Collaborate with independent labs to standardize measurement protocols (e.g., heating rate calibration) .

Case Study : Analogous sulfonyl chlorides (e.g., 2-fluorobenzenesulfonyl chloride) show melting point variations of ±5°C due to trace solvents; ensure samples are fully dried before analysis .

What strategies optimize the stability of this compound in long-term storage?

Advanced Research Question

Degradation pathways (hydrolysis, oxidation) can be mitigated by:

- Stabilizers : Add desiccants (e.g., molecular sieves) to containers to absorb moisture .

- Temperature control : Store at –20°C to slow kinetic decomposition .

- Quality monitoring : Periodically test stored samples via ¹⁹F NMR to detect hydrolysis products (e.g., sulfonic acids) .

Experimental Design : Accelerated stability studies under high humidity/temperature can model shelf-life degradation rates .

How can regioselectivity challenges in electrophilic substitution reactions of this compound be addressed?

Advanced Research Question

The electron-withdrawing sulfonyl chloride and fluorine groups direct electrophiles to specific positions:

- Computational modeling : Use density functional theory (DFT) to predict reactive sites based on electron density maps .

- Blocking groups : Temporarily protect the sulfonyl chloride with tert-butyl groups to alter regioselectivity .

- Kinetic vs. thermodynamic control : Vary reaction temperatures to favor different intermediates (e.g., meta vs. para products) .

Validation : Compare experimental results (e.g., nitration products) with simulated NMR spectra from computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。